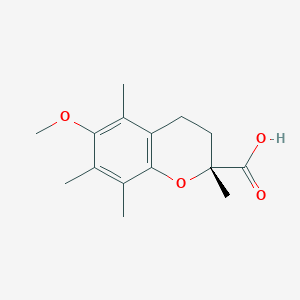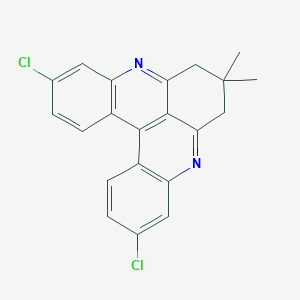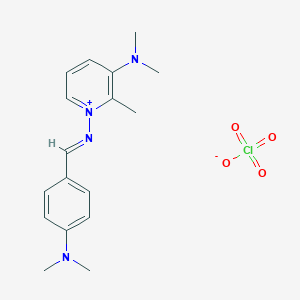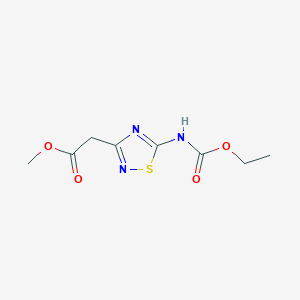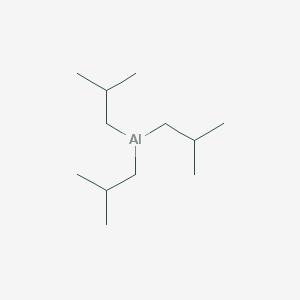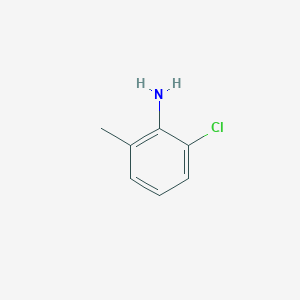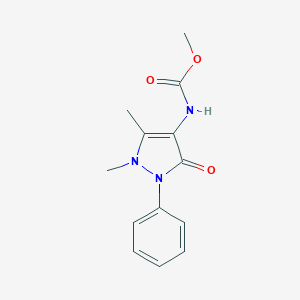
1-(3-Phenyl-2-propenyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenyl-2-propenyl)pyridinium, also known as MPP+, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons. This compound is structurally similar to the neurotransmitter dopamine and has been used to model Parkinson's disease in animal studies.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenyl-2-propenyl)pyridinium has been used extensively in neuroscience research as a model for Parkinson's disease. It selectively damages dopaminergic neurons, which are the neurons that degenerate in Parkinson's disease. This compound has been used to study the mechanisms underlying dopaminergic neuron degeneration, as well as to test potential therapies for Parkinson's disease.
Wirkmechanismus
1-(3-Phenyl-2-propenyl)pyridinium is taken up by dopaminergic neurons through the dopamine transporter, where it is then concentrated in the mitochondria. Once inside the mitochondria, 1-(3-Phenyl-2-propenyl)pyridinium+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This ultimately leads to dopaminergic neuron death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(3-Phenyl-2-propenyl)pyridinium are primarily related to its ability to selectively damage dopaminergic neurons. This results in a decrease in dopamine production, which leads to the motor symptoms associated with Parkinson's disease. In addition, the increase in ROS production can lead to oxidative stress and further damage to neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Phenyl-2-propenyl)pyridinium in lab experiments is its ability to selectively damage dopaminergic neurons, which allows for the study of the mechanisms underlying Parkinson's disease. However, this compound has limitations in that it only models a specific aspect of Parkinson's disease and does not fully replicate the complexity of the disease in humans.
Zukünftige Richtungen
Future research on 1-(3-Phenyl-2-propenyl)pyridinium could focus on developing new therapies for Parkinson's disease based on the mechanisms underlying dopaminergic neuron degeneration. Additionally, this compound could be used to study the role of oxidative stress in other neurodegenerative diseases. Finally, future research could explore the limitations of 1-(3-Phenyl-2-propenyl)pyridinium as a model for Parkinson's disease and develop new models that more accurately replicate the complexity of the disease in humans.
Synthesemethoden
1-(3-Phenyl-2-propenyl)pyridinium can be synthesized through the oxidation of 1-methyl-4-phenylpyridinium (1-(3-Phenyl-2-propenyl)pyridinium+), which is produced from the metabolism of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is commonly used to induce Parkinson's disease in animal models, and 1-(3-Phenyl-2-propenyl)pyridinium+ is used to selectively damage dopaminergic neurons in vitro.
Eigenschaften
CAS-Nummer |
125713-88-4 |
|---|---|
Produktname |
1-(3-Phenyl-2-propenyl)pyridinium |
Molekularformel |
C14H14N+ |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
1-[(E)-3-phenylprop-2-enyl]pyridin-1-ium |
InChI |
InChI=1S/C14H14N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1-12H,13H2/q+1/b10-7+ |
InChI-Schlüssel |
GTNKQCHKXUPRRF-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C[N+]2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2 |
Synonyme |
1-cinnamylpyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



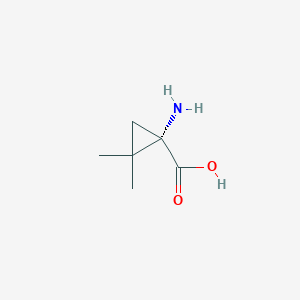
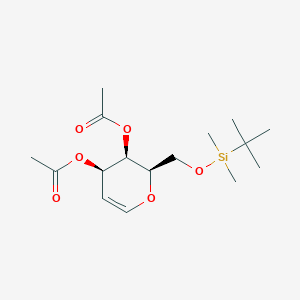
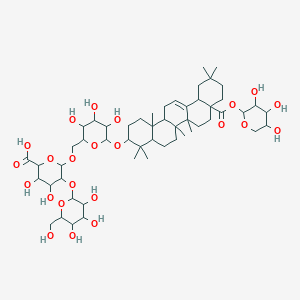
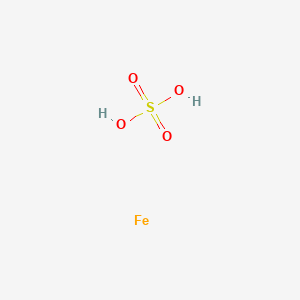
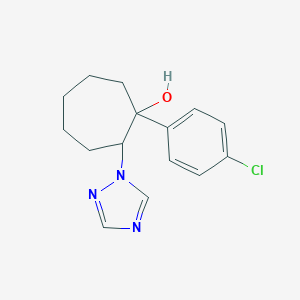
![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)
